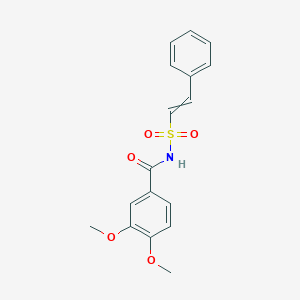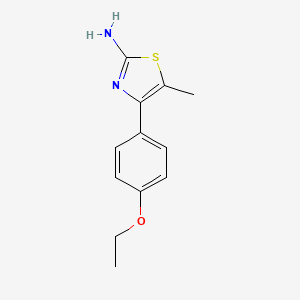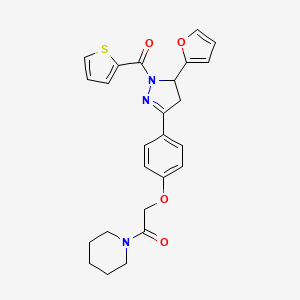
N-(4-(dimethylamino)but-2-yn-1-yl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(dimethylamino)but-2-yn-1-yl)-2-naphthamide” is a chemical compound that contains a naphthamide group, which is a derivative of naphthalene, and a dimethylamino group. The presence of these groups suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would include a naphthalene ring (from the naphthamide), a but-2-yne chain with a dimethylamino group at one end, and an amide linkage connecting these two parts .Chemical Reactions Analysis
The chemical reactions of this compound could be quite diverse, depending on the conditions and reagents used. The presence of the amide group could allow for reactions like hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar amide group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Alzheimer's Disease Diagnosis
A derivative, [18F]FDDNP, used in positron emission tomography (PET) scans, allows for the noninvasive monitoring of amyloid plaques and neurofibrillary tangles in the brains of living patients with Alzheimer's Disease, offering a promising diagnostic tool and aiding in the evaluation of treatments (Shoghi-Jadid et al., 2002).
Fluorescence Switching
The fluorescence properties of related compounds can be significantly affected by solvent medium and the presence of metal ions, showcasing a potential for "on–off–on" fluorescence switching applications which could be useful in sensing and imaging technologies (Poteau et al., 2000).
Antituberculosis Activity
Compounds with a similar structural motif have shown promising antituberculosis activity, indicating potential applications in the development of new therapeutic agents (Omel’kov et al., 2019).
Basicity and Electron Donation
Studies on the isomeric tetrakis(dimethylamino)naphthalenes provide insight into the structure-dependence of basicities and electron donation capabilities, relevant for the design of materials and catalysts (Staab et al., 2000).
Zinc Ion Imaging
A naphthalene-based fluorescent probe demonstrates high selectivity for zinc ions, enabling high-resolution fluorescence imaging in biological systems, which could be applied in cellular and molecular biology research (Lee et al., 2015).
Molecular Imaging and Apoptosis Detection
The synthesis and application of radiolabeled analogs for PET studies offer a tool for molecular imaging and the detection of apoptotic cell death, contributing to the evaluation of disease progression and treatment efficacy (Basuli et al., 2012).
Chemical Stability and Solvent Interaction Studies
Research on constrained derivatives of solvatochromic fluorophores related to the compound of interest provides insights into the effects of molecular conformation on photophysical properties, which is valuable for the development of fluorescent probes and sensors (Everett et al., 2010).
Propiedades
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-19(2)12-6-5-11-18-17(20)16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-10,13H,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUHQLWGAZSFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate](/img/structure/B2570448.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2570449.png)



![2-(2-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2570453.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2570456.png)
![N-(3-acetyl-10-methyl-6-{[2-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide](/img/structure/B2570459.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2570461.png)


![1-[(3Ar,6aR)-3a-phenyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-5-yl]-2-chloropropan-1-one](/img/structure/B2570469.png)